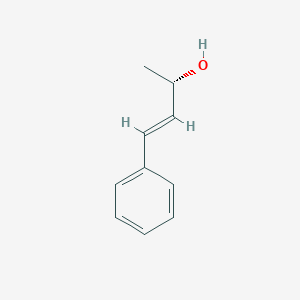
3-cycloheptylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-cycloheptylpropan-1-amine can be synthesized through several methods. One common method involves the alkylation of ammonia with a suitable alkyl halide. The general strategy is to first form a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . For example, the reaction of cycloheptyl bromide with propylamine under basic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-cycloheptylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Alkyl halides and acid chlorides are typical electrophiles used in substitution reactions
Major Products:
Scientific Research Applications
3-cycloheptylpropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-cycloheptylpropan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may also interact with receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- 3-cyclopentylpropan-1-amine
- 3-cyclohexylpropan-1-amine
- 3-cyclooctylpropan-1-amine
Comparison: 3-cycloheptylpropan-1-amine is unique due to its seven-membered cycloalkyl ring, which imparts distinct steric and electronic properties compared to its five-membered (cyclopentyl) and six-membered (cyclohexyl) analogs. These differences can influence its reactivity, binding affinity, and overall chemical behavior .
Properties
CAS No. |
1000513-60-9 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




